molecular formula C19H21N3OS B14210209 2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine CAS No. 832077-72-2

2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine

Cat. No.: B14210209
CAS No.: 832077-72-2
M. Wt: 339.5 g/mol
InChI Key: VEAVZNGCRAJCOK-UHFFFAOYSA-N
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Description

2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridine ring attached to the oxadiazole moiety, with a phenylhexylsulfanyl group as a substituent.

Preparation Methods

The synthesis of 2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The phenylhexylsulfanyl group can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative under appropriate reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

CAS No.

832077-72-2

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(6-phenylhexylsulfanyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C19H21N3OS/c1(4-10-16-11-5-3-6-12-16)2-9-15-24-19-22-21-18(23-19)17-13-7-8-14-20-17/h3,5-8,11-14H,1-2,4,9-10,15H2

InChI Key

VEAVZNGCRAJCOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCSC2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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